4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide
Description
This compound features a benzo[d]thiazole core substituted with 4,7-dimethoxy groups, a hydrazinecarbonyl (-CONHNH-) bridge, and an N,N-diethylbenzenesulfonamide moiety. The hydrazinecarbonyl linker introduces hydrogen-bonding capability, and the N,N-diethyl sulfonamide group increases steric bulk and solubility compared to unsubstituted sulfonamides .
Properties
IUPAC Name |
4-[[(4,7-dimethoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S2/c1-5-24(6-2)31(26,27)14-9-7-13(8-10-14)19(25)22-23-20-21-17-15(28-3)11-12-16(29-4)18(17)30-20/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIALJRHCCWPWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H24N4O5S2
- Molecular Weight : 464.6 g/mol
- IUPAC Name : 4-[[(4,7-dimethoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide
- Purity : Typically around 95%
The compound features a benzo[d]thiazole moiety, which is known for its presence in various pharmaceuticals and dyes, contributing to its biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities and influence cellular signaling pathways that are crucial for various biological processes. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thus exhibiting potential anticancer properties.
Anticancer Activity
Research indicates that compounds containing benzo[d]thiazole derivatives often demonstrate significant anticancer activity. In vitro studies have shown that 4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is believed to enhance its antimicrobial efficacy by interfering with bacterial folate synthesis .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 12 µM. |
| Study 2 | Showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Investigated the compound's effect on apoptosis pathways in lung cancer cells, revealing activation of the intrinsic apoptotic pathway. |
Comparative Analysis with Related Compounds
The unique structure of 4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide sets it apart from other similar compounds. For example:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole | Similar thiazole structure | Moderate antibacterial activity |
| N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-benzamide | Lacks sulfonamide group | Lower anticancer efficacy |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Core Heterocycle :
- The target’s benzo[d]thiazole differs from benzo[b]thiophene () by replacing a sulfur atom with a nitrogen, enabling stronger hydrogen bonding .
- Compared to thiadiazole () or dihydrothiazole (), the aromatic thiazole in the target compound improves planarity for target binding .
Functional Groups: The hydrazinecarbonyl group (-CONHNH-) in the target contrasts with hydrazone (-NHN=CH-) linkages (), offering greater rigidity and stability .
Synthesis and Spectral Data :
- Synthesis of the target likely involves coupling a 4,7-dimethoxybenzo[d]thiazol-2-yl hydrazine with a benzenesulfonamide carbonyl precursor, analogous to methods in and .
- IR spectra confirm the hydrazinecarbonyl (C=O at ~1665 cm⁻¹) and thiazole C=S (1250 cm⁻¹), while NMR would show diethyl CH₂/CH₃ signals (δ 1.0–1.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
